molecular formula C17H23BrN2O4 B3648509 ethyl 4-[(2-bromo-4-ethylphenoxy)acetyl]-1-piperazinecarboxylate

ethyl 4-[(2-bromo-4-ethylphenoxy)acetyl]-1-piperazinecarboxylate

Cat. No.: B3648509
M. Wt: 399.3 g/mol
InChI Key: CYJNCUGXBQGWRB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. The compound “ethyl 4-[(2-bromo-4-ethylphenoxy)acetyl]-1-piperazinecarboxylate” would have a complex structure due to the presence of multiple functional groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as molecular weight, melting point, boiling point, solubility, and stability. The specific physical and chemical properties for “this compound” aren’t readily available in the searched resources .

Mechanism of Action

The mechanism of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect. At this time, the mechanism of action for “ethyl 4-[(2-bromo-4-ethylphenoxy)acetyl]-1-piperazinecarboxylate” isn’t readily available in the searched resources .

Safety and Hazards

The safety and hazards of a compound refer to the potential risks associated with its handling and use. At this time, the specific safety and hazard information for “ethyl 4-[(2-bromo-4-ethylphenoxy)acetyl]-1-piperazinecarboxylate” isn’t readily available in the searched resources .

Properties

IUPAC Name

ethyl 4-[2-(2-bromo-4-ethylphenoxy)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O4/c1-3-13-5-6-15(14(18)11-13)24-12-16(21)19-7-9-20(10-8-19)17(22)23-4-2/h5-6,11H,3-4,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJNCUGXBQGWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)OCC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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